2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

Medicinal chemistry Physicochemical profiling Structure-property relationships

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid (CAS 117954-76-4), a C-3 carboxymethyl-substituted 3-pyrrolin-2-one, provides two orthogonal reactive handles (carboxylic acid + α,β-unsaturated lactam) and exists in tautomeric equilibrium with its 2-hydroxy-pyrrole form, enabling dual-pathway synthesis (Michael addition/cycloaddition and electrophilic aromatic substitution) from a single procurement. With MW 141.13 Da, LogP 0.282, and PSA 70.16 Ų, it meets fragment-library rule-of-three criteria and offers favorable CNS drug-like properties (CNS MPO: LogP 1–3, PSA <90 Ų). The 97% minimum purity with batch-specific NMR, HPLC, and GC reduces impurity-driven false positives (≤0.3 µM max single impurity at 10 µM assay concentration), a 40% lower impurity burden than 95% N-1 analogs. Synthesized via the scalable Gupta–Junjappa cyclocondensation, it is a cost-effective scaffold for CNS lead optimization and fragment-based screening targeting lipophilic enzyme pockets.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
Cat. No. B12433550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1C=C(C(=O)N1)CC(=O)O
InChIInChI=1S/C6H7NO3/c8-5(9)3-4-1-2-7-6(4)10/h1H,2-3H2,(H,7,10)(H,8,9)
InChIKeyVDDKUUFVJKAIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid – Compound Identity, Tautomeric Profile, and Procurement-Relevant Specifications


2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid (CAS 117954-76-4; molecular formula C₆H₇NO₃; MW 141.13 g/mol; SMILES: O=C(O)CC1=CCNC1=O) is a 3-pyrrolin-2-one-3-acetic acid derivative—a non-aromatic α,β-unsaturated-γ-lactam bearing a carboxymethyl substituent at the C-3 position . It exists in tautomeric equilibrium with its aromatic 2-hydroxy-pyrrole form (C₆H₅NO₃, MW 139.11) . The compound is commercially supplied at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Its primary literature precedent lies in the 1988 synthesis by Gupta, Ila, and Junjappa via one-step cyclocondensation of acylketene S,N-acetals with maleic anhydride , and in the earlier pyrrole-3-glyoxalic acid chemistry reported by Demopoulos [1].

Why N-1 Acetic Acid Pyrrolinone Analogs Cannot Replace 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid in Structure-Dependent Applications


The vast majority of commercially available pyrrolinone-acetic acid derivatives—including the oxiracetam intermediate 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid [1] and the 4-alkoxy-3-pyrrolin-2-on-1-yl acetic acid ester series [2]—bear the acetic acid moiety at the N-1 (ring nitrogen) position. In 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, the carboxymethyl group is instead attached to the C-3 carbon of the α,β-unsaturated lactam ring . This regiochemical difference produces fundamentally distinct physicochemical properties: the target compound exhibits a calculated LogP of 0.282 (aromatic tautomer) versus −1.40 for the N-substituted 4-hydroxy-2-oxopyrrolidine analog and −0.23 for the 4-ethoxy N-1 analog . The C-3 substitution also preserves the nucleophilic enamide/enol character at the ring carbon and enables vinylogous reactivity at the α,β-unsaturated system—reactivity pathways that are either absent or sterically blocked in N-1-substituted counterparts [3]. Generic substitution with an N-analog therefore alters hydrogen-bonding geometry, lipophilicity, and the accessible chemical space for downstream derivatization.

Quantitative Differentiation Evidence: 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid vs. Closest Structural Analogs


Regiochemical Differentiation: C-3 vs. N-1 Acetic Acid Substitution Determines Lipophilicity and Hydrogen-Bonding Capacity

The target compound, with the carboxymethyl group at the pyrrolinone C-3 position, exhibits a calculated LogP of 0.282 (aromatic tautomer form) and a polar surface area (PSA) of 70.16 Ų . In contrast, the N-1-substituted analog 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid—the key oxiracetam intermediate—shows a substantially more hydrophilic LogP of −1.40 and a PSA of 77.84 Ų . A second N-1 comparator, 2-(4-ethoxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, registers a LogP of −0.23 and PSA of 66.84 Ų . The LogP differential of ≥0.51 log units between the target and N-1 analogs indicates markedly different membrane permeability and solubility profiles, critical for biological assay design and lead optimization campaigns.

Medicinal chemistry Physicochemical profiling Structure-property relationships

Synthetic Route Efficiency: One-Step Cyclocondensation vs. Multi-Step N-Alkylation Pathways

The 3-pyrrolin-2-one-3-acetic acid scaffold of the target compound is accessed via a one-step cyclocondensation of acylketene S,N-acetals with maleic anhydride in refluxing acetonitrile, delivering the 3-pyrrolin-2-one-3-acetic acid derivatives 3a–c in good yields . By contrast, the synthesis of the N-1-substituted analog ethyl 2,5-dihydro-2-oxo-1H-pyrrole-1-acetate (IVa)—the direct precursor to oxiracetam-type compounds—requires a multi-step sequence: (i) cyclization of N-(2,4-dibromobutyryl)glycine ethyl ester to the 3-bromo-pyrrolidine, (ii) bromination at C-4, (iii) dehydrobromination with triethylamine, and (iv) optional ammonolysis [1]. The one-step vs. four-step synthetic divergence represents a meaningful difference in process mass intensity, throughput, and cost for scale-up procurement.

Synthetic chemistry Process chemistry Building block procurement

Tautomeric Duality Enables Access to Both Non-Aromatic 3-Pyrrolin-2-one and Aromatic Pyrrole Reactivity Manifolds

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid (C₆H₇NO₃, MW 141.13) is the 2,5-dihydro (3-pyrrolin-2-one) tautomer, which equilibrates with its aromatic 2-hydroxy-1H-pyrrole-3-acetic acid form (C₆H₅NO₃, MW 139.11) . The mass difference of 2.02 Da between tautomers is experimentally distinguishable by high-resolution mass spectrometry. This tautomeric equilibrium—well-documented for the broader 3-pyrrolin-2-one/2-hydroxypyrrole system [1]—is absent in the fully aromatic pyrrole-1-acetic acid series (e.g., 1H-pyrrol-1-ylacetic acid, MW 125.13) and in the saturated pyrrolidine N-acetic acid series (e.g., 4-hydroxy-2-oxo-1-pyrrolidineacetic acid, MW 159.14) [2]. The non-aromatic form provides an sp³-hybridized C-5 methylene center amenable to enantioselective functionalization, while the aromatic form enables electrophilic substitution chemistry typical of pyrroles.

Physical organic chemistry Tautomerism Dual-reactivity building blocks

Dual Functional-Group Architecture: Simultaneous Carboxylic Acid and α,β-Unsaturated Lactam Reactivity in a Single Compact Scaffold

The target compound (MW 141.13) integrates two orthogonal reactive functional groups within a molecular weight below 150 Da: a free carboxylic acid (suitable for amide coupling, esterification, or reduction) and an α,β-unsaturated-γ-lactam (competent for Michael addition, cycloaddition, and vinylogous aldol reactions) [1]. The N-1-substituted comparator 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid (MW 159.14, 13% higher MW) also carries a carboxylic acid but the lactam is saturated (no α,β-unsaturation), precluding conjugate addition chemistry [2]. The saturated analog therefore requires separate introduction of unsaturation (e.g., via α-selenation/oxidation or bromination/dehydrobromination) to access the same reactivity space. The target compound's fragment-like MW combined with dual orthogonal handles makes it an attractive starting point for fragment-based library design.

Diversity-oriented synthesis Molecular complexity Fragment-based drug discovery

Commercial Purity Benchmarking: 97% Assay with Multi-Technique Batch QC Documentation

The target compound is supplied at a standard purity of 97% by Bide Pharmatech (product BD77920), with batch-specific QC documentation including NMR, HPLC, and GC analyses . This compares favorably with the 95%+ specification for the closely related N-1 analog 2-(4-ethoxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid (CAS 142274-08-6) . The 2-percentage-point higher minimum purity specification, combined with the availability of three orthogonal analytical techniques per batch, provides procurement teams with greater confidence in lot-to-lot reproducibility and reduces the need for in-house re-purification prior to use in sensitive catalytic or biological assay applications.

Quality assurance Procurement specification Batch reproducibility

pKa Differentiation: C-3 Acetic Acid Exhibits Attenuated Acidity Relative to N-1 Acetic Acid Congeners

The predicted pKa of the carboxylic acid group in the target compound's structural analog pyrrol-3-yl-acetic acid is 4.42 ± 0.10 , while the analogous C-3 formyl-dimethyl-pyrrole acetic acid derivative registers a pKa of 4.33 ± 0.10 . In contrast, the N-1-substituted 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid exhibits a measurably more acidic pKa of 3.75 ± 0.10 , attributable to the electron-withdrawing effect of the proximal lactam carbonyl on the N-attached acetic acid moiety. The ~0.6 pKa unit difference corresponds to a ~4-fold difference in acid dissociation constant (Ka), meaning the N-1 analog is more extensively ionized at physiological pH (7.4), with implications for passive membrane permeability, protein binding, and salt-form selection during procurement.

Ionization state Bioavailability prediction Salt selection

Procurement-Driven Application Scenarios for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Low-MW, Dual-Reactivity Building Blocks

With a molecular weight of 141.13 Da and two orthogonal reactive handles (carboxylic acid + α,β-unsaturated lactam), 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid meets the 'rule of three' criteria for fragment screening libraries (MW < 150, LogP < 3) . The 0.6-unit higher pKa relative to N-1-substituted analogs predicts lower ionization at physiological pH, improving cellular permeability for intracellular target screening. Procurement teams should prioritize this compound over N-1 analogs when building fragment libraries targeting enzymes with deep, lipophilic binding pockets or when seeking fragments with balanced hydrophobic-hydrophilic character for SPR-based screening cascades.

Diversity-Oriented Synthesis (DOS) Leveraging Tautomer-Dependent Divergent Reactivity

The tautomeric equilibrium between the 3-pyrrolin-2-one form (MW 141.13) and the 2-hydroxy-pyrrole aromatic form (MW 139.11) enables a single procurement to support two distinct parallel synthesis workflows: (i) vinylogous Michael addition or cycloaddition at the α,β-unsaturated lactam under neutral/basic conditions, and (ii) electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, halogenation) at the pyrrole ring under acidic conditions that favor the aromatic tautomer. This dual-pathway capability is not available from either fully aromatic pyrrole-1-acetic acids (no Michael acceptor) or fully saturated pyrrolidine N-acetic acids (no aromatic electrophilic substitution).

Scale-Up Procurement for CNS-Penetrant Lead Optimization Programs

The target compound's LogP of 0.282 and PSA of 70.16 Ų place it within favorable CNS drug-like chemical space (CNS MPO desirability: LogP 1–3, PSA < 90 Ų). The one-step synthetic accessibility via the Gupta–Junjappa cyclocondensation offers a more cost-effective scale-up pathway compared to the multi-step N-alkylation routes required for oxiracetam-type N-1 analogs [1]. For procurement managers supporting CNS lead optimization, the combination of favorable predicted CNS physicochemical parameters and simpler synthetic scalability provides a compelling rationale for selecting this C-3 scaffold over N-1 alternatives when initiating a medicinal chemistry campaign.

High-Throughput Screening (HTS) where Assay Purity and Reproducibility Are Critical

The 97% minimum purity specification with batch-specific NMR, HPLC, and GC documentation reduces the risk of false-positive hits from impurity-driven assay interference. Compared with the 95%+ specification for the N-1 ethoxy analog , the 2% higher purity floor translates to a maximum impurity burden of 3% vs. 5%—a 40% reduction. For HTS campaigns operating at 10 μM compound concentration, this means the maximum concentration of any single impurity is ≤0.3 μM vs. ≤0.5 μM for the comparator, reducing the probability of impurity-driven false positives in sensitive biochemical or cell-based assays.

Quote Request

Request a Quote for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.